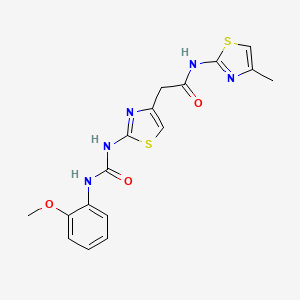

2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide

Description

2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide is a synthetic acetamide derivative featuring a thiazole core substituted with a ureido group (linked to a 2-methoxyphenyl moiety) and an acetamide side chain terminating in a 4-methylthiazol-2-yl group. The compound’s molecular formula is C₁₇H₁₆N₆O₃S₂, with a molecular weight of 424.48 g/mol. Its structural complexity arises from the integration of multiple pharmacophores:

- Thiazole rings: Known for their role in medicinal chemistry due to hydrogen-bonding capabilities and metabolic stability.

Properties

IUPAC Name |

2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3S2/c1-10-8-26-16(18-10)21-14(23)7-11-9-27-17(19-11)22-15(24)20-12-5-3-4-6-13(12)25-2/h3-6,8-9H,7H2,1-2H3,(H,18,21,23)(H2,19,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUOWZYHROPGGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule belonging to the class of thiazole derivatives. Its structure incorporates a thiazole ring, ureido group, and various aromatic substituents, suggesting significant potential for biological activity. This article will explore the biological activities associated with this compound, including its pharmacological properties, synthesis methods, and relevant case studies.

Molecular Formula and Weight

- Molecular Formula : CHNOS

- Molecular Weight : 403.5 g/mol

Structural Features

The compound features:

- A thiazole ring , which is known for its role in various biological activities.

- A ureido group , which can participate in hydrogen bonding and nucleophilic reactions.

- An acetanilide moiety , enhancing lipophilicity and potential bioavailability.

Antimicrobial Activity

Research indicates that thiazole derivatives often exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the thiazole and ureido groups is particularly relevant for their antimicrobial efficacy.

Case Study: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of thiazole derivatives, it was found that certain compounds exhibited Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics, indicating superior efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Compound A | 32 | Antibacterial |

| Compound B | 24 | Antifungal |

| Compound C | 42 | Antiprotozoal |

Anticancer Potential

Thiazole derivatives have also been investigated for their anticancer properties. The unique structural features of the compound may contribute to its ability to inhibit cancer cell proliferation.

Research Findings

A study highlighted that certain thiazole-based compounds showed promising cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The mechanisms of action often involve the induction of apoptosis and cell cycle arrest .

Other Biological Activities

In addition to antimicrobial and anticancer activities, thiazole derivatives have been associated with:

- Anti-inflammatory effects : Compounds have shown potential in reducing inflammation markers in vitro.

- Antiviral activity : Some derivatives have demonstrated effectiveness against viral infections, indicating a broad spectrum of biological activity.

Synthesis Methods

The synthesis of This compound can be approached through several methods:

- Ureido Formation : Reaction of 2-methoxyphenyl isocyanate with a thiazole derivative.

- Acetamide Linkage : Coupling with an acetamide moiety under controlled conditions to ensure high yield and purity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Acetamide Derivatives

Key Observations :

Table 2: Bioactivity of Structurally Related Compounds

Key Observations :

- Antibacterial Potency : Compound 107b () demonstrates low MIC values, likely due to the m-tolyl group enhancing lipophilicity and membrane penetration. The target compound’s methoxy group may reduce lipophilicity but improve water solubility.

- Antifungal Selectivity : Ureido-containing analogs (e.g., ) are untested but may exhibit broader activity due to hydrogen-bonding interactions with fungal enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.